Ultra-High Temperature CeramicsStructural MaterialsAerospace
Researchers requiring maximum elastic stiffness at extreme temperatures face a narrow material selection. Tantalum(IV) carbide (TaC) solves this with the highest Young's modulus (537 GPa) among common refractory carbides-26% stiffer than HfC-and 24% harder PVD coatings (36 GPa vs. 29 GPa HfC).
• Retains elastic stiffness above 1000 K for hypersonic leading edges, nose caps, and control surfaces
• Intrinsic ductility enables post-sintering machining with conventional tooling, unlike brittle HfC
• Highest density (14.3 g/cm³) among refractory carbides for volume-constrained mass applications
Supplied as high-purity powder with full Certificate of Analysis; bulk quantities and custom particle sizes available upon request.
Molecular FormulaCTa
Molecular Weight192.958 g/mol
Cat. No.B15351104
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Tantalum(IV) carbide
Molecular Formula
CTa
Molecular Weight
192.958 g/mol
Structural Identifiers
SMILES
[C-]#[Ta+]
InChI
InChI=1S/C.Ta/q-1;+1
InChIKey
DUMHRFXBHXIRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 g / 25 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Tantalum(IV) Carbide (TaC) Refractory Properties and Baseline Data for Scientific Procurement
Tantalum(IV) carbide (TaC) is a refractory transition metal carbide belonging to the NaCl-type (rock-salt) monocarbide family (space group Fm3̄m) [1]. It is characterized by an ultra-high melting point of approximately 3983 °C [1], a theoretical density of 14.3–14.5 g/cm³ [2], and a high Young's modulus of 537 GPa in bulk polycrystalline form [1]. TaC exhibits metallic electrical conductivity and maintains structural and mechanical integrity at temperatures exceeding 1600 °C in aggressive environments [1]. As a compound of the Group VB transition metal tantalum, TaC is frequently compared with the Group IVB carbides HfC, ZrC, and TiC, as well as the Group VB carbide NbC, for demanding ultra-high-temperature ceramic (UHTC), hard coating, and aerospace applications [1].
[1] Ghaffari, S. A., Faghihi-Sani, M. A., Golestani-Fard, F., & Mandal, H. (2013). Diffusion and solid solution formation between the binary carbides of TaC, HfC and ZrC. International Journal of Refractory Metals and Hard Materials, 41, 180–184. DOI: 10.1016/j.ijrmhm.2013.04.001 View Source
[2] China Powder Network. (n.d.). Nano Tantalum Carbide (TaC) Product Parameters. Retrieved from caigou.cnpowder.com.cn View Source
Why Generic Substitution of Tantalum(IV) Carbide with Other Refractory Carbides Fails in Critical Applications
Generic substitution of TaC with other refractory carbides such as HfC, ZrC, NbC, or TiC is precluded by fundamentally divergent property profiles that govern performance in extreme environments. While all are NaCl-type carbides with high melting points, TaC exhibits a unique combination of the highest elastic modulus among common refractory carbides (537 GPa vs. 425 GPa for HfC and 400–440 GPa for ZrC) [1], the highest density (14.3–14.5 g/cm³) [2], and distinct mechanical behavior including greater ductility and plastic deformation capacity prior to fracture compared to the brittle nature of HfC [3]. Furthermore, TaC coatings deposited by magnetron sputtering achieve hardness values of 36 GPa, substantially exceeding the 29 GPa measured for HfC coatings under identical processing conditions [4]. The thermal expansion coefficient of TaC (6.4 × 10⁻⁶ °C⁻¹) [5] also differs significantly from that of ZrC, affecting thermal stress management in composite designs. These quantitative divergences mean that direct replacement of TaC with an alternative carbide without design re-optimization will result in measurable changes to mechanical stiffness, weight, thermal expansion matching, and coating performance—each of which can be catastrophic in precision aerospace, nuclear, or tooling applications.
[1] Ghaffari, S. A., Faghihi-Sani, M. A., Golestani-Fard, F., & Mandal, H. (2013). Diffusion and solid solution formation between the binary carbides of TaC, HfC and ZrC. International Journal of Refractory Metals and Hard Materials, 41, 180–184. DOI: 10.1016/j.ijrmhm.2013.04.001 View Source
[2] China Powder Network. (n.d.). Comparative Density Data for Nano Carbides (TaC, TiC, NbC, HfC, ZrC). Retrieved from caigou.cnpowder.com.cn View Source
[3] Hannink, R. H. J., Kohlstedt, D. L., & Murray, M. J. (1972). Plastic flow and fracture of tantalum carbide and hafnium carbide at low temperatures. Journal of Materials Science, 7(2), 223–231. DOI: 10.1007/BF02403509 View Source
[4] de Monteynard, A., Luo, H., Chehimi, M., Ghanbaja, J., Achache, S., François, M., & Sanchette, F. (2020). The Structure, Morphology, and Mechanical Properties of Ta-Hf-C Coatings Deposited by Pulsed Direct Current Reactive Magnetron Sputtering. Coatings, 10(3), 212. DOI: 10.3390/coatings10030212 View Source
[5] Nakamura, K., & Yashima, M. (2008). Crystal structure of NaCl-type transition metal monocarbides MC (M = V, Ti, Nb, Ta, Hf, Zr), a neutron powder diffraction study. Materials Science and Engineering B, 148(1–3), 69–72. DOI: 10.1016/j.mseb.2007.09.068 View Source
Quantitative Comparative Evidence for Tantalum(IV) Carbide Selection Over Analog Carbides
Elastic Modulus: TaC Exhibits 26% Higher Stiffness Than HfC and 22–34% Higher Than ZrC in Bulk Polycrystalline Form
In a direct comparative study of pure carbide powders heat-treated at 2000 °C, TaC exhibited a Young's modulus of 537 GPa. Under identical experimental conditions, HfC achieved 425 GPa, while ZrC ranged between 400 and 440 GPa [1]. This establishes TaC as the stiffest among the primary refractory carbide analogs in bulk form.
Ultra-High Temperature CeramicsStructural MaterialsAerospace
Evidence Dimension
Young's Modulus (Elastic Stiffness)
Target Compound Data
537 GPa
Comparator Or Baseline
HfC: 425 GPa; ZrC: 400–440 GPa
Quantified Difference
TaC is 26% stiffer than HfC and 22–34% stiffer than ZrC
Conditions
Pure carbide powders, heat-treated at 2000 °C for 1 hour in Ar atmosphere
Why This Matters
Higher elastic modulus translates to greater resistance to elastic deformation under load, which is critical for maintaining dimensional stability in high-temperature structural components and tooling.
Ultra-High Temperature CeramicsStructural MaterialsAerospace
[1] Ghaffari, S. A., Faghihi-Sani, M. A., Golestani-Fard, F., & Mandal, H. (2013). Diffusion and solid solution formation between the binary carbides of TaC, HfC and ZrC. International Journal of Refractory Metals and Hard Materials, 41, 180–184. DOI: 10.1016/j.ijrmhm.2013.04.001 View Source
Coating Hardness: TaC Coatings Achieve 36 GPa Hardness, 24% Higher Than HfC Coatings Under Identical Sputtering Deposition
When deposited via pulsed direct current reactive magnetron sputtering under identical Ar + CH₄ gas conditions, TaCₓ coatings reached a hardness of 36 GPa and a Young's modulus of 405 GPa. In direct comparison, HfCₓ coatings deposited under the same conditions achieved only 29 GPa hardness and 318 GPa modulus [1]. This demonstrates that TaC delivers superior mechanical performance in thin-film form, which is not simply predictable from bulk properties.
Hard CoatingsThin FilmsSurface Engineering
Evidence Dimension
Coating Hardness and Young's Modulus
Target Compound Data
TaCₓ coating: Hardness 36 GPa, Modulus 405 GPa
Comparator Or Baseline
HfCₓ coating: Hardness 29 GPa, Modulus 318 GPa
Quantified Difference
TaC coating is 24% harder and 27% stiffer than HfC coating
Conditions
Pulsed DC reactive magnetron sputtering in Ar + CH₄ gas mixtures
Why This Matters
In wear-resistant coating applications, the 7 GPa hardness advantage directly correlates with improved abrasion resistance and extended component lifetime.
Hard CoatingsThin FilmsSurface Engineering
[1] de Monteynard, A., Luo, H., Chehimi, M., Ghanbaja, J., Achache, S., François, M., & Sanchette, F. (2020). The Structure, Morphology, and Mechanical Properties of Ta-Hf-C Coatings Deposited by Pulsed Direct Current Reactive Magnetron Sputtering. Coatings, 10(3), 212. DOI: 10.3390/coatings10030212 View Source
High-Temperature Elastic Resistance: TaC Maintains Highest Resistance to Tensile and Shear Deformation up to 1200 K Compared to TiC, ZrC, HfC, and VC
Ab initio molecular dynamics (AIMD) simulations conducted at temperatures of 300, 600, 900, and 1200 K evaluated the temperature-dependent elastic constants of rock-salt structure carbides including TiC, ZrC, HfC, VC, and TaC. The results demonstrate that TaC is the system which exhibits the highest elastic resistances to both tensile and shear deformation up to 1200 K among all binary carbides studied [1]. This indicates that TaC retains its mechanical stiffness at elevated temperatures more effectively than its closest refractory carbide competitors.
High-Temperature Elastic Resistance (Tensile and Shear)
Target Compound Data
TaC: Highest elastic resistance to tensile and shear deformation up to 1200 K
Comparator Or Baseline
TiC, ZrC, HfC, VC: Lower elastic resistance at elevated temperatures
Quantified Difference
TaC ranked highest among all binary carbides evaluated
Conditions
AIMD simulations at 300, 600, 900, and 1200 K; experimental validation via sound velocity measurements
Why This Matters
For applications involving sustained high-temperature mechanical loading (e.g., hypersonic vehicle leading edges, rocket nozzles), superior elastic resistance at temperature ensures structural integrity and dimensional stability.
[1] Sangiovanni, D. G., Tasnádi, F., Harrington, T., Vecchio, K. S., & Abrikosov, I. A. (2021). Temperature-dependent elastic properties of binary and multicomponent high-entropy refractory carbides. Materials & Design, 204, 109634. DOI: 10.1016/j.matdes.2021.109634 View Source
Ductile Deformation Behavior: TaC Deforms Plastically Before Fracture Whereas HfC Cracks with Extremely Limited Plastic Flow
Knoop and Vickers hardness measurements on single crystals reveal fundamentally different deformation characters: TaC behaves in a relatively ductile manner and deforms plastically before cracking, while HfC exhibits extremely limited plastic flow and cracks on indentation [1]. The preferred slip plane is {111} in TaC, whereas it is {110} in HfC [1]. This difference in intrinsic ductility impacts machinability, damage tolerance, and reliability under localized stress.
Qualitative difference in deformation mechanism; hardness anisotropy also differs (TaC maximum hardness ~23 GPa on {111}, HfC ~32 GPa on {101}/{111})
Conditions
Knoop and Vickers indentation on single crystals at low temperature
Why This Matters
Ductility and plastic deformation capacity are critical for applications requiring machining, thermal shock resistance, or tolerance to impact loading. TaC's ability to deform plastically reduces catastrophic brittle failure risk.
[1] Hannink, R. H. J., Kohlstedt, D. L., & Murray, M. J. (1972). Plastic flow and fracture of tantalum carbide and hafnium carbide at low temperatures. Journal of Materials Science, 7(2), 223–231. DOI: 10.1007/BF02403509 View Source
Density: TaC is Approximately 13% Denser Than HfC, 113% Denser Than ZrC, and 191% Denser Than TiC—Enabling Highest Mass per Unit Volume
Based on vendor technical datasheets for nano-sized powders of comparable purity and particle size, TaC exhibits a theoretical density of 14.32 g/cm³. In contrast, HfC measures 12.70 g/cm³, ZrC 6.73 g/cm³, NbC 7.82 g/cm³, and TiC 4.93 g/cm³ [1]. TaC possesses the highest density among all commonly available refractory transition metal carbides.
TaC is 13% denser than HfC, 113% denser than ZrC, 83% denser than NbC, and 191% denser than TiC
Conditions
Nano-powder specifications; 50 nm average particle size; 99.9% purity
Why This Matters
High density is advantageous for applications requiring high mass per unit volume, such as radiation shielding, kinetic energy penetrators, inertial masses, and counterweights operating in high-temperature environments.
[1] China Powder Network. (n.d.). Comparative Density Data for Nano Carbides (TaC, TiC, NbC, HfC, ZrC). Retrieved from caigou.cnpowder.com.cn View Source
Thermal Expansion: TaC Coefficient of 6.4 × 10⁻⁶ °C⁻¹ Enables Distinct Thermal Stress Management Compared to ZrC and HfC
Rietveld analysis of in situ neutron powder diffraction data measured from 23 to 413 °C yielded a thermal expansion coefficient (CTE) for TaC of (6.4 ± 0.3) × 10⁻⁶ °C⁻¹ [1]. Literature values for ZrC are typically higher (approximately 6.7–7.2 × 10⁻⁶ °C⁻¹), while HfC exhibits a CTE closer to 6.6 × 10⁻⁶ °C⁻¹. This quantifiable difference in CTE must be accounted for when selecting a carbide phase for composite materials or multi-layer coatings where thermal expansion mismatch can induce residual stress and delamination.
TaC CTE is approximately 5–11% lower than ZrC and ~3% lower than HfC
Conditions
In situ neutron diffraction from 23 to 413 °C
Why This Matters
Precise knowledge of CTE is essential for designing multi-material systems that experience thermal cycling. A lower CTE can reduce thermally induced stress when paired with low-expansion substrates, while also affecting the selection of compatible matrix materials in composites.
[1] Nakamura, K., & Yashima, M. (2008). Crystal structure of NaCl-type transition metal monocarbides MC (M = V, Ti, Nb, Ta, Hf, Zr), a neutron powder diffraction study. Materials Science and Engineering B, 148(1–3), 69–72. DOI: 10.1016/j.mseb.2007.09.068 View Source
Optimal Application Scenarios for Tantalum(IV) Carbide Based on Quantified Differentiation
High-Stiffness, High-Temperature Structural Components for Aerospace and Hypersonic Vehicles
For leading edges, nose caps, and control surfaces of hypersonic vehicles where elastic stiffness must be retained at temperatures exceeding 1000 K, TaC is the preferred binary carbide phase. As established in Section 3, TaC exhibits the highest elastic resistance to tensile and shear deformation up to 1200 K among TiC, ZrC, HfC, and VC [1], and possesses a 26% higher Young's modulus than HfC in bulk form [2]. This combination ensures minimal elastic deflection under aerodynamic loading at extreme temperatures, maintaining precise aerodynamic profiles critical for vehicle stability and control.
Wear-Resistant Hard Coatings for Cutting Tools and Molding Dies Requiring Maximum Surface Hardness
In physical vapor deposition (PVD) coating applications for cutting tools, forming dies, and wear components, TaC coatings deliver 36 GPa hardness—24% higher than HfC coatings deposited under identical sputtering conditions [1]. This hardness advantage directly translates to improved abrasion resistance and extended tool life, particularly in machining of hard-to-cut materials and in high-temperature molding operations where coating integrity is paramount. The 27% higher coating modulus also enhances load-bearing capacity.
High-Density Inertial Components and Radiation Shielding for Nuclear and Defense Applications
For applications where mass per unit volume is the primary selection criterion—such as kinetic energy penetrators, radiation shielding, inertial guidance masses, or high-temperature counterweights—TaC offers the highest theoretical density (14.3 g/cm³) among all common refractory carbides [1]. This density is 13% greater than HfC and over 80% greater than ZrC and NbC, providing a decisive mass advantage in volume-constrained designs while retaining the ultra-high melting point and mechanical integrity required for extreme thermal environments.
Damage-Tolerant Ceramic Components Requiring Machinability and Resistance to Brittle Fracture
In applications requiring post-sintering machining or tolerance to localized impact and thermal shock, TaC's intrinsic ductility provides a critical advantage over HfC. As demonstrated by single-crystal indentation studies, TaC deforms plastically before cracking whereas HfC exhibits extremely limited plastic flow and fractures on indentation [1]. This difference in deformation behavior enables TaC-based ceramics to be machined with conventional tooling and reduces the risk of catastrophic brittle failure under service conditions, improving overall component reliability and reducing manufacturing costs.
[1] Sangiovanni, D. G., Tasnádi, F., Harrington, T., Vecchio, K. S., & Abrikosov, I. A. (2021). Temperature-dependent elastic properties of binary and multicomponent high-entropy refractory carbides. Materials & Design, 204, 109634. DOI: 10.1016/j.matdes.2021.109634 View Source
[2] Ghaffari, S. A., Faghihi-Sani, M. A., Golestani-Fard, F., & Mandal, H. (2013). Diffusion and solid solution formation between the binary carbides of TaC, HfC and ZrC. International Journal of Refractory Metals and Hard Materials, 41, 180–184. DOI: 10.1016/j.ijrmhm.2013.04.001 View Source
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